10-Methylundecanal-d7
Description
10-Methylundecanal-d7 is a deuterated aldehyde derivative featuring a methyl substituent at the 10th position of an undecanal backbone (11-carbon chain) and seven deuterium atoms. This compound is hypothesized to serve as a stable isotopic tracer in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, due to its deuterium labeling.
Properties
CAS No. |
1794753-14-2 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
191.366 |
IUPAC Name |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecanal |
InChI |
InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3/i1D3,2D3,12D |
InChI Key |
TUMDWYVQVPWJDR-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylundecanal-d7 typically involves the deuteration of 10-Methylundecanal. One common method is the catalytic hydrogenation of 10-Methylundecanal in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
10-Methylundecanal-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: 10-Methylundecanoic acid.
Reduction: 10-Methylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-Methylundecanal-d7 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of similar compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 10-Methylundecanal-d7 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its behavior in various chemical and biological systems. This tracking is achieved through techniques like mass spectrometry, where the deuterium atoms provide a distinct signal .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Reactivity
| Compound | Functional Group | Reactivity Profile |
|---|---|---|
| 10-Methylundecanal-d7 | Aldehyde | High reactivity toward nucleophilic addition (e.g., forming imines or alcohols). |
| Methyl undecanoate-d21 | Ester | Moderate reactivity; undergoes hydrolysis or transesterification under acidic/basic conditions. |
| Methyl 10-undecenoate | Ester + Alkene | Alkene moiety enables polymerization or hydrogenation; ester group is less reactive than aldehyde. |
Key Insight : Aldehydes like this compound are more reactive than esters, necessitating stricter storage conditions (e.g., inert atmospheres) to prevent oxidation or dimerization .
Structural and Physical Properties
| Compound | Molecular Weight | Boiling Point* | Solubility* |
|---|---|---|---|
| This compound | ~200–220 g/mol | High (aldehyde) | Low in water; soluble in organic solvents. |
| Methyl undecanoate-d21 | 221.44 g/mol | ~245–250°C | Similar to non-deuterated esters. |
| Methyl 10-undecenoate | 198.30 g/mol | ~230–235°C | Hydrophobic; miscible with ethanol. |
*Data inferred from structural analogs. Aldehydes generally have lower boiling points than esters of comparable chain length due to weaker intermolecular forces .
Commercial Availability and Cost
| Compound | Purity | Price (JPY) | Quantity | Source Year |
|---|---|---|---|---|
| Methyl undecanoate-d21 | >98 atom% D | 83,600 | 500 mg | 2022 |
| Methyl 10-undecenoate | >98.0% (GC) | 4,600 | 500 mL | 2022 |
Key Insight: The high cost of Methyl undecanoate-d21 reflects the complexity of deuteration, whereas Methyl 10-undecenoate’s lower price aligns with its industrial-scale production for fragrances or polymer precursors .
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